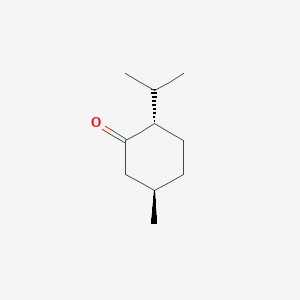

(-)-Menthone

Übersicht

Beschreibung

Menthon ist ein Monoterpen mit einem minzigen Geschmack, das natürlich in einer Reihe ätherischer Öle vorkommt. Es ist strukturell verwandt mit Menthol, das eine sekundäre Alkoholgruppe anstelle der Carbonylgruppe besitzt. Menthon wird aufgrund seines charakteristischen aromatischen und minzigen Geruchs in Aromastoffen, Parfüms und Kosmetika verwendet . Es ist ein Bestandteil der ätherischen Öle von Polei, Pfefferminze, Mentha arvensis, Pelargonium-Geranien und anderen .

Wirkmechanismus

Target of Action

Menthone, a monoterpene found in essential oils of plants, primarily targets microtubules in plant cells . It has been identified as a prime candidate for the allelopathic effect, which is the ability of a plant to inhibit the growth of surrounding plants through the release of biochemicals .

Mode of Action

Menthone interacts with its targets, the microtubules, by disrupting their structure . This disruption leads to changes in cellular functions, such as cell division and intracellular transport, which are crucial processes regulated by the microtubule network .

Biochemical Pathways

Menthone is part of the monoterpenoid biosynthesis pathway, which is a sub-pathway of the larger terpenoid backbone biosynthesis pathway . The biosynthesis of menthone involves several enzymatic reactions, including the action of pulegone reductase, which converts pulegone to menthone . The regulation of this pathway can be influenced by transcription factors like MhMYB1 and MhMYB2 .

Pharmacokinetics

It is known that menthone, being highly lipid-soluble, is rapidly absorbed when taken orally . More research is needed to fully understand the ADME properties of menthone and their impact on its bioavailability.

Result of Action

The primary result of menthone’s action is the disruption of microtubules, leading to changes in cellular functions . This disruption can induce cell mortality linked with a rapid permeabilization of the plasma membrane . In the context of allelopathy, this can lead to the inhibition of growth in surrounding plants .

Action Environment

Environmental factors can influence the action of menthone. For instance, the expression of key genes involved in the monoterpenoid biosynthesis pathway, including those leading to the production of menthone, can be affected by water deficit conditions . This suggests that environmental stress can influence the production and, potentially, the action of menthone.

Biochemische Analyse

Biochemical Properties

Menthone plays a significant role in the biosynthesis of menthol, a compound with wide applications in food, pharmaceutical, and cosmetic industries . The key enzyme in this process is pulegone reductase, which reduces the Δ2,8 double bond of pulegone to produce menthone . This reaction determines the stereochemistry of menthol .

Cellular Effects

Menthone and its related compounds have been found to exhibit antimicrobial, antifungal, and antioxidant activities . These properties suggest that menthone may influence cellular function by disrupting microbial cell membranes or scavenging free radicals .

Molecular Mechanism

The molecular mechanism of menthone’s action is not well-studied. It is known that menthone can interact with various biomolecules. For example, menthone has been found to have affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .

Temporal Effects in Laboratory Settings

Like other monoterpenes, menthone is likely to be relatively stable under normal conditions .

Dosage Effects in Animal Models

The effects of menthone at different dosages in animal models have not been extensively studied. It is known that high doses of monoterpenes can be toxic, suggesting that caution should be exercised when using menthone .

Metabolic Pathways

Menthone is involved in the biosynthesis of menthol, a process that takes place in the plastids of glandular trichomes . This process involves the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum .

Transport and Distribution

It is likely that menthone, like other monoterpenes, is transported via the bloodstream and distributed throughout the body .

Subcellular Localization

The biosynthesis of menthone takes place in the plastids of glandular trichomes, suggesting that menthone may be localized in these organelles .

Vorbereitungsmethoden

Menthon kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Laborverfahren beinhaltet die Oxidation von Menthol mit angesäuertem Dichromat . Ein weiteres Verfahren beinhaltet die Herstellung von Menthon aus Isopulegol unter Verwendung spezifischer homogener Katalysatoren . Industrielle Produktionsverfahren umfassen oft die katalytische Hydrierung von Thymol oder die Verwendung chiraler Katalysatoren, um eine hohe enantiomere Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Menthon unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Menthon kann oxidiert werden, um verschiedene Verbindungen zu erzeugen.

Reduktion: Die Hydrierung von Menthon führt zur Bildung von Menthol- und Neomenthol-Isomeren.

Epimerisierung: Menthon kann über eine reversible Epimerisierungsreaktion, die ein Enol-Zwischenprodukt beinhaltet, in Isomenthon und umgekehrt umgewandelt werden.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind angesäuerter Dichromat für die Oxidation und Wasserstoffgas mit einem geeigneten Katalysator für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Menthol, Neomenthol und Isomenthon .

Wissenschaftliche Forschungsanwendungen

Menthon hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Menthon entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit biologischen Membranen und Proteinen. Bei Pflanzen stört Menthon Mikrotubuli, was zum Zelltod führt . Beim Menschen ist der Wirkmechanismus von Menthon weniger gut verstanden, aber es wird angenommen, dass er Wechselwirkungen mit Zellmembranen und möglicherweise spezifischen Rezeptoren beinhaltet .

Vergleich Mit ähnlichen Verbindungen

Menthon ähnelt anderen Monoterpenen wie Menthol, Isomenthon und Neomenthol. Es ist einzigartig in seiner spezifischen Strukturkonfiguration und seinem charakteristischen minzigen Geruch. Menthol beispielsweise hat eine sekundäre Alkoholgruppe anstelle einer Carbonylgruppe, die bei Anwendung auf die Haut ein kühlendes Gefühl erzeugt . Isomenthon und Neomenthol sind Stereoisomere von Menthon und haben unterschiedliche olfaktorische Eigenschaften .

Ähnliche Verbindungen umfassen:

Biologische Aktivität

(-)-Menthone, a monoterpenoid ketone found in various essential oils, particularly in mint species, has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by recent research findings.

This compound is characterized by its molecular formula and a molecular weight of 154.25 g/mol. It is a colorless liquid with a minty aroma, commonly used in flavoring and fragrance industries.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : 3,540 μg/mL

- Minimum Bactericidal Concentration (MBC) : 7,080 μg/mL

These concentrations indicate that this compound can significantly alter the membrane integrity and potential of MRSA cells. Lipidomic analysis revealed that exposure to this compound resulted in significant changes in lipid profiles, affecting 136 lipid species across 30 classes, including glycerophospholipids and glycolipids .

Table 1: Lipid Changes Induced by this compound in MRSA

| Lipid Class | Change Observed |

|---|---|

| Phosphatidylcholine (PC) | Increased |

| Cardiolipin (CL) | Decreased |

| Phosphatidylethanolamine (PE) | Decreased |

| Ceramide (Cer) | Dramatically increased |

The mechanism of action appears to involve disruption of membrane structural components, leading to altered lipid homeostasis within the bacterial cells .

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated significant anti-inflammatory effects . A study involving asthmatic mice showed that inhalation of this compound alleviated local and systemic allergic responses.

- Th1/Th2 Cytokine Balance : Increased Th1-type cytokine secretion was observed alongside a decrease in Th2 cytokines.

- Eosinophil Degranulation : Reduced levels were noted following treatment with this compound.

Table 2: Inflammatory Mediators in BALF of OVA-Sensitized Mice

| Group | Nitric Oxide (μg/mL) | Protein Level (μg/mL) | Eotaxin Level (pg/mL) |

|---|---|---|---|

| Non-Sensitized Control (NSC) | Baseline | Baseline | Baseline |

| Dietary Control (DC) | Increased | 257 ± 53 | 284 ± 83 |

| Menthone Treatment | Decreased | 172 ± 31 | 192 ± 78 |

These findings suggest that this compound may modulate immune responses by enhancing Th1-type immunity while suppressing Th2-related inflammation .

Impact on Plant Biology

Interestingly, this compound also exhibits allelopathic effects on plants. Research indicates that it disrupts microtubule formation in plant cells, leading to increased mortality rates due to rapid plasma membrane permeabilization . This property could be leveraged for agricultural applications to manage weed growth.

Safety and Toxicology

In terms of safety, studies have shown that this compound does not induce significant neoplastic or non-neoplastic lesions in various organs at tested concentrations. However, it has demonstrated weak sensitization potential in dermal exposure tests .

Eigenschaften

IUPAC Name |

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044384, DTXSID2044478 | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | l-Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.895 | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, oily, mobile liq | |

CAS No. |

89-80-5, 14073-97-3 | |

| Record name | (±)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014073973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-menthan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F709W4OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Menthone?

A1: Menthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What are the key spectroscopic characteristics of Menthone?

A2: Menthone can be identified using techniques like GC-MS and FTIR. Specific peaks and bands corresponding to its functional groups can be analyzed for identification and quantification. [, , ]

Q3: Does Menthone exist in different isomeric forms?

A3: Yes, Menthone exists as two diastereomers: (−)-menthone and (+)-isomenthone. [, ] These isomers differ in the orientation of the methyl and isopropyl groups on the cyclohexane ring.

Q4: How is Menthone biosynthesized in plants?

A4: Menthone biosynthesis in plants like peppermint (Mentha x piperita) involves a multi-step pathway. It starts with the formation of geranyl pyrophosphate, which is then converted to pulegone. Pulegone reductase, a key enzyme, stereoselectively reduces pulegone to primarily yield (+)-menthone. [, ]

Q5: What are the major metabolic pathways of Menthone in plants?

A5: In peppermint, (−)-menthone is reduced by stereospecific dehydrogenases to (−)-menthol and (+)-neomenthol. These alcohols are then further metabolized. (−)-Menthol is primarily converted to (−)-menthyl acetate, while (+)-neomenthol is predominantly transformed into (+)-neomenthyl-β-d-glucoside. [, , ]

Q6: Is there evidence for Menthone catabolism in plants?

A6: Yes, studies have shown that (+)-neomenthyl-β-d-glucoside, a major metabolite of (−)-menthone, is transported from peppermint leaves to the rhizomes. In the rhizomes, it is hydrolyzed, and the resulting (+)-neomenthol is oxidized back to (−)-menthone. (−)-Menthone is then further catabolized to (−)-3,4-menthone lactone. [, ]

Q7: What is the significance of Menthone catabolism in plants?

A7: The breakdown of (−)-menthone in peppermint rhizomes yields acetyl-CoA and reduced pyridine nucleotides, suggesting that this catabolic pathway allows the plant to recycle carbon and energy derived from foliar monoterpenes. []

Q8: Can Menthone be synthesized through chemical means?

A8: Yes, racemic menthone can be synthesized by catalytic hydrogenation of thymol, where the hydroxyl group is protected using trimethylchlorosilane (TMS). This method offers high selectivity and yield. []

Q9: Are there any catalytic applications of Menthone itself?

A9: While Menthone itself isn’t widely used as a catalyst, its stereoselective reduction to menthol is an important reaction in the flavor and fragrance industry. [, ]

Q10: Does Menthone possess any pharmacological activities?

A10: Studies have shown that Menthone inhalation can alleviate both local and systemic allergic inflammation in a mouse model of asthma. Menthone inhalation was found to modulate cytokine profiles, reduce inflammatory mediators in the lungs, and inhibit mast cell and eosinophil degranulation. []

Q11: Are there any known toxicological concerns associated with Menthone?

A11: While Menthone is generally considered safe for use in flavorings and fragrances, high doses of pulegone, a biosynthetic precursor to Menthone, have been shown to be hepatotoxic in rodents. [, ] Further research is needed to fully understand the potential toxicity of Menthone.

Q12: What are the common methods for analyzing Menthone in plant material?

A12: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used to quantify Menthone and other volatile components in plant essential oils. Sample preparation typically involves hydrodistillation or solvent extraction. [, , , , , ]

Q13: Are there any validated HPLC methods for Menthone determination?

A13: Yes, a validated HPLC/photodiode array method has been developed for the determination of isomenthone in Ziziphora tenuior L. This method offers a selective and accurate approach for quantifying isomenthone in plant extracts. []

Q14: What are some promising areas for future research on Menthone?

A15: * Investigating the molecular mechanisms underlying the pharmacological activities of Menthone, particularly its anti-inflammatory and anti-allergic effects. []* Elucidating the complete biosynthetic pathway of Menthone in various plant species and identifying the genes and enzymes involved. []* Exploring the potential of Menthone and its derivatives as starting materials for the synthesis of novel bioactive compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.